5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1000932-91-1
VCID: VC2550128
InChI: InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14)
SMILES: C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N
Molecular Formula: C10H8N2S5
Molecular Weight: 316.5 g/mol

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide

CAS No.: 1000932-91-1

Cat. No.: VC2550128

Molecular Formula: C10H8N2S5

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide - 1000932-91-1

Specification

CAS No. 1000932-91-1
Molecular Formula C10H8N2S5
Molecular Weight 316.5 g/mol
IUPAC Name 5-(5-carbamothioylthiophen-2-yl)sulfanylthiophene-2-carbothioamide
Standard InChI InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14)
Standard InChI Key ZPYRAXKLJYDCKN-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N
Canonical SMILES C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N

Introduction

Chemical Structure and Properties

Heterogeneous and Homogeneous Techniques

Another relevant synthetic approach involves the modification of thiophene carbothioamide derivatives for incorporation into functional materials. Both heterogeneous and homogeneous techniques have been reported:

Heterogeneous Technique:
The synthesis involves adding functionalized magnetic nanoparticles to a solution of thiophene carbothioamide derivatives, followed by refluxing and magnetic separation .

Homogeneous Technique:
This approach involves mixing thiophene carbothioamide derivatives with (3-aminopropyl)-triethoxysilane in tetrahydrofuran under magnetic stirring, followed by additional processing steps to obtain the final product .

These synthetic approaches could potentially be adapted for the preparation of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide with appropriate modifications.

Biological Activities

Antibacterial Properties

Thiophene carbothioamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Based on studies of related compounds, 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide might exhibit similar properties.

Table 1: Antibacterial Activity of Selected Thiophene Carbothioamide Derivatives

CompoundActivity Against E. coli (%)Activity Against S. aureus (%)Activity Against P. aeruginosa (%)
7b86.983.382.6
3b78.370.873.9
Ampicillin252324

The data shows that certain thiophene carbothioamide derivatives (particularly compound 7b) exhibit significantly higher antibacterial activity against common pathogens compared to the standard antibiotic ampicillin.

The presence of two carbothioamide groups in 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide might enhance its antibacterial properties through multiple interaction sites with bacterial targets.

CompoundIC₅₀ (μM) against Hep3B liver cancer cells
2b5.46
2e12.58

These compounds demonstrated interactions with tubulin similar to established anticancer agents, suggesting their mechanism of action involves disruption of microtubule dynamics.

The dithiophene structure in 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, with its extended conjugation and multiple sulfur atoms, might confer enhanced anticancer activity through increased lipophilicity and improved cellular uptake.

Structure-Activity Relationships

Key Structural Features

Analysis of related thiophene derivatives reveals several structural features that influence biological activity:

For 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, the presence of two carbothioamide groups and the sulfanyl linkage likely creates a unique electronic environment that could influence its biological properties.

Comparison with Related Compounds

While specific information about 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is limited, comparison with related compounds provides valuable insights:

Table 3: Structural Comparison of Related Thiophene Derivatives

CompoundMolecular FormulaKey Structural FeaturesMolecular Weight
5-(Pyridin-2-yl)thiophene-2-carbothioamideC₁₀H₈N₂S₂Pyridine ring connected to thiophene with carbothioamide220.3 g/mol
Thiophene-2-carbothioamideC₅H₅NS₂Single thiophene with carbothioamide~143 g/mol
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamideC₁₀H₈N₂S₄ (estimated)Two thiophene rings linked by sulfanyl bridge, each with carbothioamide~300 g/mol (estimated)

The pyridine-containing analog 5-(Pyridin-2-yl)thiophene-2-carbothioamide (PubChem CID 2776127) has been more extensively characterized, with detailed structural information available including 2D and 3D conformations .

Research Applications

Medicinal Chemistry Applications

Based on the biological activities of related thiophene carbothioamide derivatives, 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide could have several medicinal chemistry applications:

  • Development of novel antibacterial agents, particularly against resistant strains

  • Design of anticancer therapeutics targeting tubulin polymerization

  • Creation of antioxidant compounds for treating oxidative stress-related conditions

  • Exploration as anti-inflammatory agents

The dual carbothioamide functionality might create opportunities for enhanced binding to biological targets, potentially improving efficacy compared to single-carbothioamide analogs.

Materials Science Applications

Thiophene-based compounds have established applications in materials science due to their electronic properties. Potential applications for 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide include:

  • Development of conductive polymers and organic semiconductors

  • Creation of chemical sensors exploiting the carbothioamide groups as recognition elements

  • Design of self-assembled materials through hydrogen bonding interactions

  • Formulation of functional coatings with antimicrobial properties

Coordination Chemistry

The presence of multiple sulfur atoms and two carbothioamide groups makes 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide an interesting candidate for coordination chemistry applications:

  • Formation of metal complexes through the thiocarbonyl sulfur atoms

  • Development of heterogeneous catalysts through immobilization on solid supports

  • Creation of luminescent materials through coordination with appropriate metal centers

  • Design of magnetic materials through coordination with paramagnetic metal ions

Research on related thiophene derivatives has demonstrated their utility in creating functionalized magnetic nanoparticles through grafting reactions .

Synthetic Challenges and Optimization

Synthesis Optimization

Potential challenges in synthesizing 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide include:

  • Control of regioselectivity during functionalization of the thiophene rings

  • Formation of the sulfanyl linkage between the two thiophene units

  • Preventing unwanted side reactions of the reactive carbothioamide groups

  • Purification of the final product from reaction byproducts

Optimization strategies might include:

  • Using protecting groups to control reactivity

  • Employing mild reaction conditions to preserve the carbothioamide groups

  • Developing stepwise synthetic approaches with purification at each stage

  • Utilizing modern synthetic methods like microwave-assisted synthesis or flow chemistry

Characterization Techniques

Comprehensive characterization of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide would likely require multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC)

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation

  • X-ray crystallography for definitive structural determination

  • Elemental analysis for composition verification

Based on data from related compounds, characteristic spectroscopic features would include distinctive NH₂ signals in the NMR spectrum and characteristic C=S stretching bands in the IR spectrum .

Future Research Directions

Biological Activity Exploration

Future research on 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide could focus on:

  • Comprehensive antimicrobial screening against a broad panel of pathogens, including drug-resistant strains

  • Evaluation of anticancer activity across multiple cancer cell lines

  • Investigation of structure-activity relationships through systematic modification

  • Exploration of potential anti-inflammatory and antioxidant properties

  • Studies on mechanism of action using molecular biology techniques

Materials Science Development

In materials science, promising research directions include:

  • Incorporation into conductive polymers and evaluation of electronic properties

  • Development of sensor technologies exploiting the coordination capabilities

  • Creation of self-assembled structures through hydrogen bonding networks

  • Exploration of photophysical properties and potential applications in optoelectronics

Computational Studies

Computational approaches could provide valuable insights:

  • Density functional theory (DFT) calculations to elucidate electronic structure

  • Molecular docking studies to predict interactions with biological targets

  • Molecular dynamics simulations to understand conformational behavior

  • QSAR (Quantitative Structure-Activity Relationship) analysis to guide rational design of derivatives

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